molecular formula C14H11F3O2 B1532674 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol CAS No. 1261464-05-4

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol

Cat. No.: B1532674
CAS No.: 1261464-05-4
M. Wt: 268.23 g/mol
InChI Key: QXSUPPBWSBMGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-trifluoromethoxyphenyl)phenol is a chemical compound with the molecular formula C8H7F3O2 . It has an average mass of 192.135 Da and a monoisotopic mass of 192.039810 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a trifluoromethoxy group and a methyl group .

Scientific Research Applications

Environmental Impact and Degradation Pathways

Studies on compounds structurally related to 2-Methyl-4-(4-trifluoromethoxyphenyl)phenol, such as triclosan and chlorophene, have focused on their environmental fate, highlighting their susceptibility to oxidation by manganese oxides. This process leads to the formation of Mn(II) ions and transformation products that include coupling and p-(hydro)quinone products, indicating that such compounds undergo significant transformations in environmental contexts, potentially affecting their persistence and toxicity (Zhang & Huang, 2003).

Analytical Detection and Extraction Techniques

The development of methods for the determination of priority phenolic compounds, including this compound analogs, in water and industrial effluents demonstrates the importance of these compounds in monitoring environmental pollution. Techniques such as liquid-solid extraction (LSE) followed by liquid chromatography with UV detection (LC-UV) have been employed, showing that polymeric sorbents can be effective for the extraction and stabilization of phenols, facilitating their accurate detection and quantification in environmental samples (Castillo, Puig, & Barceló, 1997).

Catalysis and Chemical Synthesis

The use of calixarenes, which can be structurally related to this compound through phenolic precursors, in metal-based catalysis provides insights into the utility of phenolic compounds in synthesizing complex molecular structures. These compounds are crucial in developing cyclic oligomeric phenolic compounds with applications ranging from catalysis to material science, showcasing the versatility of phenolic compounds in facilitating various chemical transformations (Homden & Redshaw, 2008).

Adsorption Studies for Environmental Remediation

Research into the adsorption of phenols, including those structurally similar to this compound, on activated carbon fibers (ACFs) has significant implications for water treatment and environmental remediation. Studies show that ACFs can effectively remove phenolic compounds from aqueous solutions, providing a basis for developing advanced materials for purifying water contaminated with phenolic pollutants (Liu et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-methyl-4-[4-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-8-11(4-7-13(9)18)10-2-5-12(6-3-10)19-14(15,16)17/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSUPPBWSBMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684013
Record name 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261464-05-4
Record name 3-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol
Reactant of Route 3
Reactant of Route 3
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-(4-trifluoromethoxyphenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.